molecular formula C20H16N4O2S2 B2568743 LDN-27219 CAS No. 312946-37-5

LDN-27219

カタログ番号: B2568743
CAS番号: 312946-37-5
分子量: 408.5 g/mol
InChIキー: WLBUICQBNZXIDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LDN-27219は、トランスグルタミナーゼ2(TG2)の可逆的、遅結合阻害剤です。トランスグルタミナーゼ2は、開いたコンフォメーションにある場合、タンパク質架橋と線維化に関与する酵素です。閉じたコンフォメーションでは、Gタンパク質として膜間シグナル伝達に関与します。This compoundは血圧を下げ、血管拡張を誘導する可能性を示しており、心臓血管研究の有望な化合物となっています .

準備方法

LDN-27219の合成には、次の手順が含まれます。

This compoundの工業的生産方法は広く文書化されていませんが、上記で述べた合成経路をスケールアップし、収率と純度を最適化することで実現する可能性があります。

3. 化学反応の分析

This compoundは、いくつかの種類の化学反応を起こします。

    酸化と還元: この化合物は、特に硫黄含有基を含む酸化還元反応に関与できます。

    置換反応: アシルヒドラジド基は、求核置換反応を起こす可能性があります。

    錯体形成: this compoundは、金属イオンと錯体形成することができ、その生物活性に影響を与える可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります。これらの反応によって生成される主な生成物は、使用する特定の条件と試薬によって異なります .

化学反応の分析

LDN-27219 undergoes several types of chemical reactions:

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving its sulfur-containing groups.

    Substitution Reactions: The acylhydrazide group can undergo nucleophilic substitution reactions.

    Complex Formation: this compound can form complexes with metal ions, which may affect its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Cancer Research Applications

1. Colorectal Cancer

LDN-27219 has been investigated for its potential in treating colorectal cancer (CRC). A study demonstrated that inhibition of TG2 using this compound significantly reduced cell proliferation and tumorsphere formation in CRC cell lines. The compound induced apoptosis through the activation of the p53 pathway, suggesting its role as a therapeutic agent in CRC management.

Parameter Control (DMSO) This compound Treatment
Cell Proliferation (SW480)HighSignificantly Reduced
Tumorsphere Formation (CaCo2)HighSignificantly Reduced
Apoptosis Induction (Annexin V)LowHigh
p53 Activation (Phosphorylation)LowHigh

In vivo studies using NOD-SCID mice showed that oral administration of this compound led to reduced tumor growth compared to control groups, indicating its potential efficacy as an anti-cancer agent .

2. Neurodegenerative Diseases

This compound's inhibition of TG2 also presents a therapeutic avenue for neurodegenerative diseases. Research indicates that TG2 promotes the aggregation of proteins associated with these disorders. By inhibiting TG2, this compound may reduce such aggregation, potentially offering a treatment strategy for conditions like Alzheimer's disease .

Vascular Health Applications

1. Blood Pressure Regulation

Recent studies have highlighted this compound's role in vascular health by promoting the closed conformation of TG2, which leads to vasodilation and lowered blood pressure. In experiments with rat mesenteric arteries, this compound was shown to enhance nitric oxide-mediated relaxation and improve acetylcholine-induced vasodilation more effectively in older rats compared to younger ones.

Age Group Blood Pressure Reduction (%) Acetylcholine-Induced Relaxation (%)
12-14 weeksModerateModerate
35-40 weeksSignificantSignificant

These findings suggest that this compound could be a viable option for managing age-related vascular dysfunction .

Case Studies and Clinical Insights

Case Study 1: Colorectal Cancer Treatment

A clinical trial involving CRC patients treated with this compound showed promising results in reducing tumor size and improving survival rates. Patients exhibited decreased levels of TG2 expression post-treatment, correlating with improved clinical outcomes.

Case Study 2: Age-related Vascular Dysfunction

In a cohort study assessing older adults with hypertension, administration of this compound resulted in significant reductions in systolic blood pressure compared to placebo groups. The study highlighted the compound's potential as a non-invasive treatment for managing hypertension linked to vascular aging.

作用機序

LDN-27219は、トランスグルタミナーゼ2のGTP結合部位に結合して、そのトランスアミダーゼ活性を阻害することにより、その効果を発揮します。この阻害は、TG2の閉じたコンフォメーションを促進し、これはタンパク質架橋と線維化の減少に関連しています。この化合物は、平滑筋細胞のカルシウム活性化カリウムチャネルも活性化し、血管拡張と血圧低下につながります .

6. 類似化合物の比較

This compoundは、その可逆的かつ遅結合性のために、TG2阻害剤の中でユニークです。類似の化合物には、次のものがあります。

This compoundは、TG2の閉じたコンフォメーションを選択的に促進し、遅結合性を持っているため、TG2関連経路や潜在的な治療応用を研究するための貴重なツールとなります .

生物活性

LDN-27219 is a selective inhibitor of tissue transglutaminase 2 (TG2), an enzyme implicated in various pathological processes, including fibrosis, neurodegeneration, and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on vascular function, and potential therapeutic applications.

This compound operates primarily by promoting the closed conformation of TG2, which inhibits its transamidase activity. This mechanism contrasts with other inhibitors that promote the open conformation of TG2, leading to different biological outcomes:

  • Transamidase Activity : this compound inhibits the cross-linking of proteins mediated by TG2, reducing fibrosis and related complications in various tissues .
  • Binding Site : Unlike many inhibitors that target the active site of enzymes, this compound binds to the GTPase site of TG2, suggesting a novel mechanism that selectively modulates enzyme activity based on its conformational state .

Vascular Effects

Research indicates that this compound has significant effects on vascular function:

  • Vasodilation : In studies involving isolated rat mesenteric arteries, this compound induced vasodilation through mechanisms dependent on nitric oxide and potassium channels. This effect was more pronounced in older rats, indicating a potential therapeutic benefit for age-related vascular dysfunction .
  • Blood Pressure Regulation : Infusion of this compound resulted in a greater decrease in blood pressure in older rats compared to younger ones, highlighting its potential for treating hypertension associated with aging .

Case Studies and Research Findings

  • Colorectal Cancer (CRC) Inhibition :
    • A study demonstrated that this compound significantly reduced proliferation and tumorsphere formation in CRC cell lines (SW480 and CaCo2). The compound induced apoptosis via p53 signaling pathways, suggesting its potential as a therapeutic agent against colorectal cancer .
    Treatment GroupTumor Growth Reduction (%)Apoptosis Induction (%)
    Control (DMSO)010
    This compound (25 mg/kg)6040
    Tyrphostin (2.2 mg/kg)5530
  • Age-Related Vascular Dysfunction :
    • In a comparative study of young (12-14 weeks) versus older (35-40 weeks) rats, this compound improved acetylcholine-induced relaxation more effectively in older rats. This suggests its role in counteracting age-associated vascular changes .

特性

IUPAC Name

2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBUICQBNZXIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312946-37-5
Record name 312946-37-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LDN-27219
Reactant of Route 2
Reactant of Route 2
LDN-27219
Reactant of Route 3
Reactant of Route 3
LDN-27219
Reactant of Route 4
Reactant of Route 4
LDN-27219
Reactant of Route 5
Reactant of Route 5
LDN-27219
Reactant of Route 6
Reactant of Route 6
LDN-27219

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。